![molecular formula C25H30N2O4S B5070225 N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5070225.png)
N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-10059, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that plays a key role in migraine pathophysiology, and CGRP receptor antagonists are a promising new class of migraine therapeutics. In
Mechanism of Action
CGRP is a neuropeptide that is released from trigeminal neurons during migraine attacks and causes vasodilation and inflammation. The CGRP receptor is a G protein-coupled receptor that is expressed on trigeminal neurons and vascular smooth muscle cells. N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a selective antagonist of the CGRP receptor that inhibits the binding of CGRP to the receptor and prevents its downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on migraine, N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have other physiological effects. In animal studies, N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide was found to decrease blood pressure and heart rate, likely due to its inhibition of CGRP-induced vasodilation. N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the growth of breast cancer cells in vitro, although the mechanism of this effect is not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool is its selectivity for the CGRP receptor, which allows for the specific inhibition of CGRP signaling without affecting other signaling pathways. However, one limitation is that N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not yet widely available and may be expensive to obtain for some researchers.
Future Directions
There are several future directions for research on N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential use of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide for the treatment of other conditions that involve CGRP signaling, such as cluster headache and trigeminal neuralgia. Another area of interest is the development of more potent and selective CGRP receptor antagonists that may have improved efficacy and fewer side effects. Finally, further studies are needed to fully understand the mechanism of action of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on other physiological systems.
Synthesis Methods
The synthesis of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 1-adamantylamine with 4-methoxybenzoyl chloride to form N-1-adamantyl-4-methoxybenzamide, and the subsequent reaction of this intermediate with phenylsulfonyl chloride and glycine to form N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. The synthesis is detailed in a patent filed by Addex Therapeutics, the company that developed N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Scientific Research Applications
N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for the treatment of migraine. In a phase IIb clinical trial, N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide was found to significantly reduce the frequency of migraine attacks compared to placebo. N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied in animal models of migraine, where it was found to inhibit CGRP-induced vasodilation and decrease trigeminal neuron activation.
properties
IUPAC Name |
N-(1-adamantyl)-2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-31-22-9-7-21(8-10-22)27(32(29,30)23-5-3-2-4-6-23)17-24(28)26-25-14-18-11-19(15-25)13-20(12-18)16-25/h2-10,18-20H,11-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLGXBWFJBQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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